molecular formula C11H12F3N B1453821 N-cyclobutyl-4-(trifluoromethyl)aniline CAS No. 1247849-31-5

N-cyclobutyl-4-(trifluoromethyl)aniline

Cat. No. B1453821
M. Wt: 215.21 g/mol
InChI Key: YQZSOEPAQWDTJZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H12F3N . It has a molecular weight of 215.21 g/mol.

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

A study by Pratt et al. (2019) developed a catalytic system for direct alkylation of α-C–H bonds of aniline derivatives. This method uses a photoredox mechanism for the oxidative formation of aminoalkyl radical intermediates, which enables addition to bicyclobutane derivatives. This process is applicable to various substituted arylamine derivatives, including N-cyclobutyl-4-(trifluoromethyl)aniline (Pratt, Cameron J et al., 2019).

Synthesis of Quinolones

Marull and Schlosser (2003) described the synthesis of quinolones from anilines, involving a cycloacylation process. This method is significant for the formation of various quinolone derivatives, which are crucial in pharmaceuticals and other chemical industries (Marull, Marc and Schlosser, M., 2003).

Trifluoromethylation in Medicinal Chemistry

The trifluoromethylation of anilines, as described by Xie et al. (2014), is crucial in medicinal chemistry. This process enables the synthesis of biologically active compounds and valuable fluorine-containing molecules, which are important in drug discovery and development (Xie, J. et al., 2014).

Antimycobacterial Activity

Sriram et al. (2007) synthesized thiourea compounds incorporating cyclobutyl and trifluoromethyl groups, demonstrating significant antimycobacterial activity. These compounds show potential in developing new treatments against multidrug-resistant Mycobacterium tuberculosis (Sriram, D. et al., 2007).

Palladium-Catalyzed Cross-Coupling Reactions

Ruiz-Castillo and Buchwald (2016) reviewed the application of Pd-catalyzed cross-coupling reactions in synthesizing anilines and aniline derivatives. These methods have become crucial in chemical research for synthesizing various heterocycles, natural products, and organic materials (Ruiz-Castillo, Paula and Buchwald, S., 2016).

properties

IUPAC Name

N-cyclobutyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-4-6-10(7-5-8)15-9-2-1-3-9/h4-7,9,15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSOEPAQWDTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Borlinghaus, J Kaschel, J Klee, V Haller… - The Journal of …, 2020 - ACS Publications
Commercially available hydroxypropyl methylcellulose capsules are employed as a fast, safe, and user-friendly chemical delivery system containing all reagents (catalyst, ligand, and …
Number of citations: 20 pubs.acs.org

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